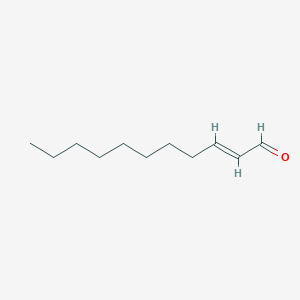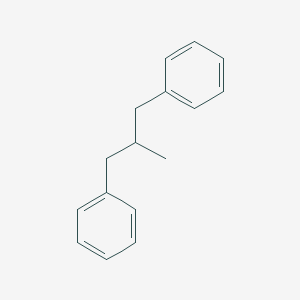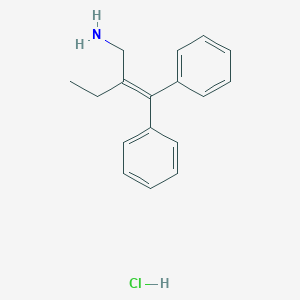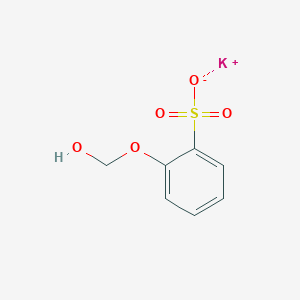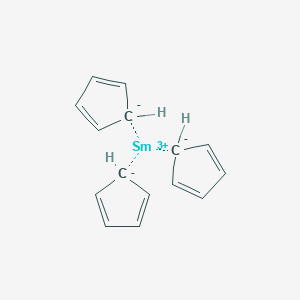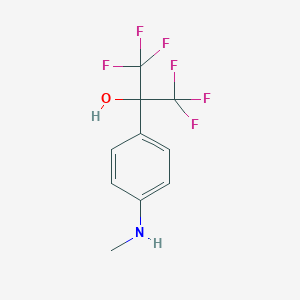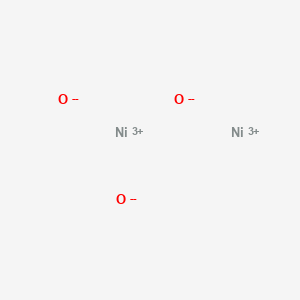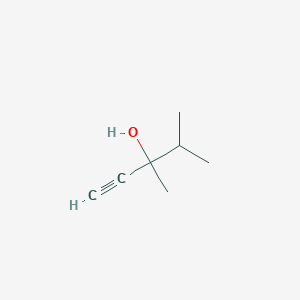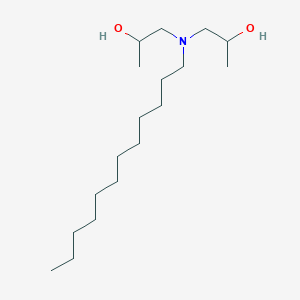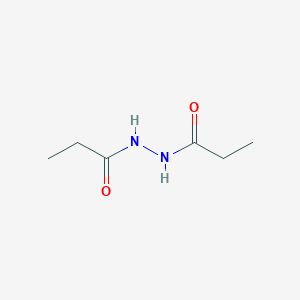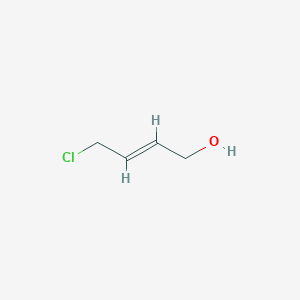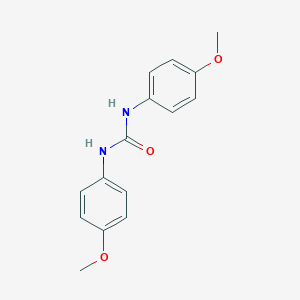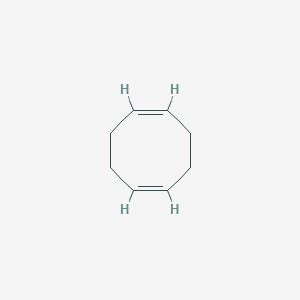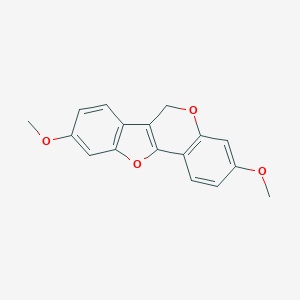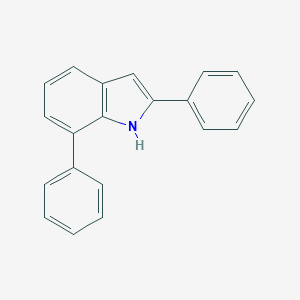
2,7-Diphenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diphenyl-1H-indole, also known as DPI, is a heterocyclic organic compound with a molecular formula of C20H15N. It is a derivative of indole and has been widely used in scientific research due to its unique chemical properties. DPI has been found to exhibit a range of biochemical and physiological effects, making it an important compound in the field of pharmacology and drug discovery.
Mecanismo De Acción
The mechanism of action of 2,7-Diphenyl-1H-indole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2,7-Diphenyl-1H-indole has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
2,7-Diphenyl-1H-indole has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. 2,7-Diphenyl-1H-indole has also been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, 2,7-Diphenyl-1H-indole has been found to inhibit the growth of various microorganisms, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,7-Diphenyl-1H-indole is its ability to exhibit a range of biochemical and physiological effects, making it a versatile compound in scientific research. Its synthesis method is also efficient and cost-effective, making it readily available for use in lab experiments. However, one of the limitations of 2,7-Diphenyl-1H-indole is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2,7-Diphenyl-1H-indole. One potential area of research is the development of new drugs based on 2,7-Diphenyl-1H-indole's chemical structure. 2,7-Diphenyl-1H-indole has been found to exhibit a range of biochemical and physiological effects, making it a potential candidate for the development of new therapeutics. Additionally, further studies are needed to fully understand the mechanism of action of 2,7-Diphenyl-1H-indole and its potential use in the treatment of various diseases. Further research is also needed to explore the potential use of 2,7-Diphenyl-1H-indole as an antibiotic and its effectiveness against various microorganisms.
Métodos De Síntesis
The synthesis of 2,7-Diphenyl-1H-indole involves the reaction of 2-nitrobenzaldehyde with acetophenone in the presence of ammonium acetate and sodium ethoxide. The resulting product is then reduced with zinc and hydrochloric acid to yield 2,7-Diphenyl-1H-indole. This method of synthesis has been widely used in the preparation of 2,7-Diphenyl-1H-indole and has been found to be efficient and cost-effective.
Aplicaciones Científicas De Investigación
2,7-Diphenyl-1H-indole has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2,7-Diphenyl-1H-indole has also been studied for its ability to inhibit the growth of various microorganisms, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
1157-17-1 |
|---|---|
Nombre del producto |
2,7-Diphenyl-1H-indole |
Fórmula molecular |
C20H15N |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
2,7-diphenyl-1H-indole |
InChI |
InChI=1S/C20H15N/c1-3-8-15(9-4-1)18-13-7-12-17-14-19(21-20(17)18)16-10-5-2-6-11-16/h1-14,21H |
Clave InChI |
WMQAZXDFRMNFDJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3)C4=CC=CC=C4 |
Sinónimos |
2,7-Diphenyl-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



